molecular formula C9H17N B1582703 trans-Decahydroquinoline CAS No. 767-92-0

trans-Decahydroquinoline

Cat. No. B1582703
CAS RN: 767-92-0
M. Wt: 139.24 g/mol
InChI Key: POTIYWUALSJREP-BDAKNGLRSA-N
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Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 41.6 g (92 ml) of a zeolite type Y which had been extruded with Aerosil 200 (ratio Y-type zeolite to Aerosil 200 9:1, ratio SiO2 to Al2O3 6:1), there were passed upwardly, per hour, 36.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.233 mole) and 1.475 ml of liquid ammonia (885 g, 52.1 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 150 standard liters (6.7 moles) per hour, and the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product mixture was depressurized to standard pressure and fed to the top of a column (length 46 cm, diameter 3 cm) held at 40° C. and packed with 5 mm wire mesh rings in which the ammonia was removed. After an on-stream time of 19.9 hours distillation of the product had yielded, besides 189.7 g of decahydroquinoline, 431.2 g of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 59.6% of theory.
[Compound]
Name
zeolite
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
1.475 mL
Type
reactant
Reaction Step Four
Quantity
885 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O=[Si]=O.[C:4]([CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)#[N:5].[NH3:15].[H][H]>>[NH:5]1[CH:13]2[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:4]1.[NH2:5][CH2:4][CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:15]

Inputs

Step One
Name
zeolite
Quantity
92 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Three
Name
Quantity
36.7 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Four
Name
liquid
Quantity
1.475 mL
Type
reactant
Smiles
Step Five
Name
Quantity
885 g
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
were passed upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
held at 40° C.
CUSTOM
Type
CUSTOM
Details
was removed
DISTILLATION
Type
DISTILLATION
Details
After an on-stream time of 19.9 hours distillation of the product
Duration
19.9 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 189.7 g
Name
Type
product
Smiles
NCCCC1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 431.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 41.6 g (92 ml) of a zeolite type Y which had been extruded with Aerosil 200 (ratio Y-type zeolite to Aerosil 200 9:1, ratio SiO2 to Al2O3 6:1), there were passed upwardly, per hour, 36.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.233 mole) and 1.475 ml of liquid ammonia (885 g, 52.1 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 150 standard liters (6.7 moles) per hour, and the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product mixture was depressurized to standard pressure and fed to the top of a column (length 46 cm, diameter 3 cm) held at 40° C. and packed with 5 mm wire mesh rings in which the ammonia was removed. After an on-stream time of 19.9 hours distillation of the product had yielded, besides 189.7 g of decahydroquinoline, 431.2 g of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 59.6% of theory.
[Compound]
Name
zeolite
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
1.475 mL
Type
reactant
Reaction Step Four
Quantity
885 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O=[Si]=O.[C:4]([CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)#[N:5].[NH3:15].[H][H]>>[NH:5]1[CH:13]2[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:4]1.[NH2:5][CH2:4][CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:15]

Inputs

Step One
Name
zeolite
Quantity
92 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Three
Name
Quantity
36.7 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Four
Name
liquid
Quantity
1.475 mL
Type
reactant
Smiles
Step Five
Name
Quantity
885 g
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
were passed upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
held at 40° C.
CUSTOM
Type
CUSTOM
Details
was removed
DISTILLATION
Type
DISTILLATION
Details
After an on-stream time of 19.9 hours distillation of the product
Duration
19.9 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 189.7 g
Name
Type
product
Smiles
NCCCC1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 431.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 41.6 g (92 ml) of a zeolite type Y which had been extruded with Aerosil 200 (ratio Y-type zeolite to Aerosil 200 9:1, ratio SiO2 to Al2O3 6:1), there were passed upwardly, per hour, 36.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.233 mole) and 1.475 ml of liquid ammonia (885 g, 52.1 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 150 standard liters (6.7 moles) per hour, and the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product mixture was depressurized to standard pressure and fed to the top of a column (length 46 cm, diameter 3 cm) held at 40° C. and packed with 5 mm wire mesh rings in which the ammonia was removed. After an on-stream time of 19.9 hours distillation of the product had yielded, besides 189.7 g of decahydroquinoline, 431.2 g of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 59.6% of theory.
[Compound]
Name
zeolite
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
1.475 mL
Type
reactant
Reaction Step Four
Quantity
885 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O=[Si]=O.[C:4]([CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)#[N:5].[NH3:15].[H][H]>>[NH:5]1[CH:13]2[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:4]1.[NH2:5][CH2:4][CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:15]

Inputs

Step One
Name
zeolite
Quantity
92 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Three
Name
Quantity
36.7 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Four
Name
liquid
Quantity
1.475 mL
Type
reactant
Smiles
Step Five
Name
Quantity
885 g
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
were passed upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
held at 40° C.
CUSTOM
Type
CUSTOM
Details
was removed
DISTILLATION
Type
DISTILLATION
Details
After an on-stream time of 19.9 hours distillation of the product
Duration
19.9 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 189.7 g
Name
Type
product
Smiles
NCCCC1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 431.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 41.6 g (92 ml) of a zeolite type Y which had been extruded with Aerosil 200 (ratio Y-type zeolite to Aerosil 200 9:1, ratio SiO2 to Al2O3 6:1), there were passed upwardly, per hour, 36.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.233 mole) and 1.475 ml of liquid ammonia (885 g, 52.1 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 150 standard liters (6.7 moles) per hour, and the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product mixture was depressurized to standard pressure and fed to the top of a column (length 46 cm, diameter 3 cm) held at 40° C. and packed with 5 mm wire mesh rings in which the ammonia was removed. After an on-stream time of 19.9 hours distillation of the product had yielded, besides 189.7 g of decahydroquinoline, 431.2 g of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 59.6% of theory.
[Compound]
Name
zeolite
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
1.475 mL
Type
reactant
Reaction Step Four
Quantity
885 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O=[Si]=O.[C:4]([CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)#[N:5].[NH3:15].[H][H]>>[NH:5]1[CH:13]2[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:4]1.[NH2:5][CH2:4][CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:15]

Inputs

Step One
Name
zeolite
Quantity
92 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Three
Name
Quantity
36.7 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Four
Name
liquid
Quantity
1.475 mL
Type
reactant
Smiles
Step Five
Name
Quantity
885 g
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
were passed upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
held at 40° C.
CUSTOM
Type
CUSTOM
Details
was removed
DISTILLATION
Type
DISTILLATION
Details
After an on-stream time of 19.9 hours distillation of the product
Duration
19.9 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 189.7 g
Name
Type
product
Smiles
NCCCC1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 431.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 41.6 g (92 ml) of a zeolite type Y which had been extruded with Aerosil 200 (ratio Y-type zeolite to Aerosil 200 9:1, ratio SiO2 to Al2O3 6:1), there were passed upwardly, per hour, 36.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.233 mole) and 1.475 ml of liquid ammonia (885 g, 52.1 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 150 standard liters (6.7 moles) per hour, and the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product mixture was depressurized to standard pressure and fed to the top of a column (length 46 cm, diameter 3 cm) held at 40° C. and packed with 5 mm wire mesh rings in which the ammonia was removed. After an on-stream time of 19.9 hours distillation of the product had yielded, besides 189.7 g of decahydroquinoline, 431.2 g of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 59.6% of theory.
[Compound]
Name
zeolite
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
1.475 mL
Type
reactant
Reaction Step Four
Quantity
885 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O=[Si]=O.[C:4]([CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)#[N:5].[NH3:15].[H][H]>>[NH:5]1[CH:13]2[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:4]1.[NH2:5][CH2:4][CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:15]

Inputs

Step One
Name
zeolite
Quantity
92 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Three
Name
Quantity
36.7 g
Type
reactant
Smiles
C(#N)CCC1C(CCCC1)=O
Step Four
Name
liquid
Quantity
1.475 mL
Type
reactant
Smiles
Step Five
Name
Quantity
885 g
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
were passed upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
held at 40° C.
CUSTOM
Type
CUSTOM
Details
was removed
DISTILLATION
Type
DISTILLATION
Details
After an on-stream time of 19.9 hours distillation of the product
Duration
19.9 h

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 189.7 g
Name
Type
product
Smiles
NCCCC1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 431.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.